Single Amino Acid Substitution Separates BmKb2 from Its Closest Genomic Paralog BmKb1′
BmKb2 and BmKb1′ are tandem genomic paralogs that exhibit identical exon–intron architecture but differ at exactly one amino acid position in the mature peptide sequence. This solitary substitution is the sole sequence-level distinction between the two paralogs, yet it places BmKb2 in a separate functional clade from BmKb1 within the NDBP-4 family . For procurement, this single-residue difference defines peptide identity; any attempt to substitute BmKb1 (or BmKb1′) for BmKb2 would represent a non-equivalent chemical entity, invalidating SAR conclusions derived from either peptide alone.
| Evidence Dimension | Mature peptide sequence identity |
|---|---|
| Target Compound Data | BmKb2: FLSSLIPSAISGLISAFK (18 aa) |
| Comparator Or Baseline | BmKb1′: FLSSLIPSAISGLISAFX (18 aa; differs at one position — exact substitution not specified in public domain) |
| Quantified Difference | 1 amino acid substitution; >94 % sequence identity but functionally non-redundant |
| Conditions | Genomic DNA sequencing and cDNA cloning from M. martensii venom gland |
Why This Matters
The single-residue difference mandates distinct catalog numbers and lot-controlled synthesis for any study requiring a defined molecular probe.
- [1] Luo F, Zeng XC, Hahin R, Cao ZJ, Liu H, Li WX. Genomic organization of four novel nondisulfide-bridged peptides from scorpion Mesobuthus martensii Karsch: gaining insight into evolutionary mechanism. Peptides. 2005 Dec;26(12):2427-2433. PMID: 16040157. View Source
